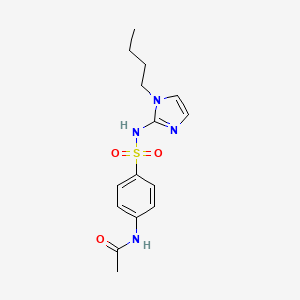![molecular formula C10H10N2OS B12939403 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one CAS No. 90447-60-2](/img/structure/B12939403.png)
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is a compound that features both imidazole and thiophene rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while thiophene is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of thiophene-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to the presence of the imidazole ring, which is known for its biological activity.
Medicine: Imidazole-containing compounds are often explored for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is not well-documented. imidazole-containing compounds typically exert their effects by interacting with enzymes or receptors in biological systems. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)thiophene: Similar structure but with an ethyl linker instead of a methyl group.
2-(1H-Imidazol-1-yl)thiophene: Lacks the ethanone group.
1-(3-(1H-Imidazol-1-yl)propyl)thiophene: Contains a propyl linker instead of a methyl group.
Uniqueness
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is unique due to the presence of both the imidazole and thiophene rings, as well as the ethanone group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable molecule for research and development .
Properties
CAS No. |
90447-60-2 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)10-9(2-5-14-10)6-12-4-3-11-7-12/h2-5,7H,6H2,1H3 |
InChI Key |
ACYWFSXCHFCUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


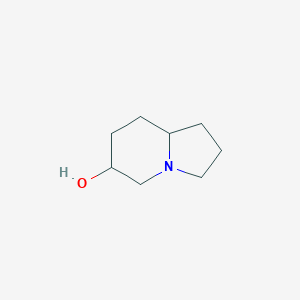
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
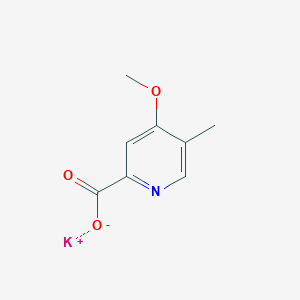
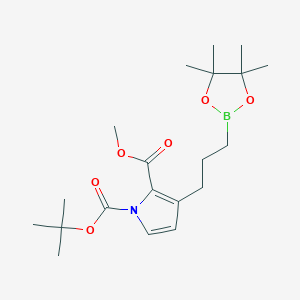
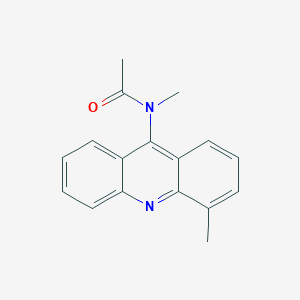
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
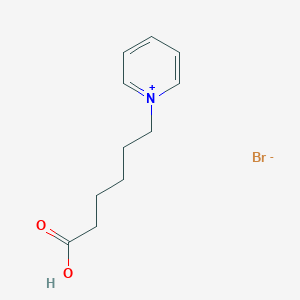
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)

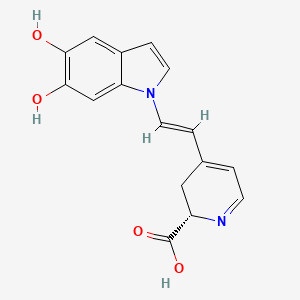
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
